[4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate is a complex organic compound with a unique structure that includes two aziridine rings Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate through a series of reactions involving aziridine formation, esterification, and coupling reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
[4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form oxaziridines.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The aziridine rings can participate in nucleophilic substitution reactions due to their ring strain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield oxaziridines, while reduction with LiAlH4 can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Aziridines are known to interact with biological macromolecules, and this compound’s unique structure may offer specific interactions with proteins and nucleic acids .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Aziridines have been explored as anticancer agents due to their ability to alkylate DNA .
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of polymers with unique properties .
Mechanism of Action
The mechanism of action of [4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate involves its interaction with biological macromolecules. The aziridine rings can undergo nucleophilic attack by cellular nucleophiles, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity or the disruption of DNA replication .
Comparison with Similar Compounds
Similar Compounds
[4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate: This compound is unique due to the presence of two aziridine rings.
Aziridine-1-carboxylate: A simpler compound with a single aziridine ring.
Oxaziridine: An oxidized form of aziridine with an oxygen atom in the ring.
Uniqueness
The uniqueness of this compound lies in its dual aziridine structure, which provides enhanced reactivity and potential for diverse chemical transformations .
Properties
CAS No. |
908-82-7 |
---|---|
Molecular Formula |
C21H22N2O4 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
[4-[2-[4-(aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-21(2,15-3-7-17(8-4-15)26-19(24)22-11-12-22)16-5-9-18(10-6-16)27-20(25)23-13-14-23/h3-10H,11-14H2,1-2H3 |
InChI Key |
JWQPKLMMPTZVAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC(=O)N2CC2)C3=CC=C(C=C3)OC(=O)N4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.